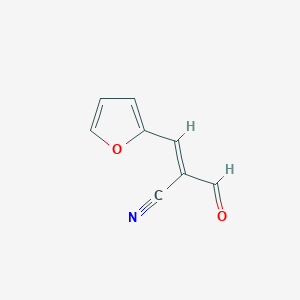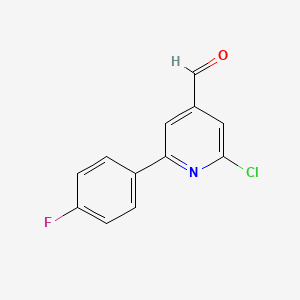![molecular formula C14H13BrN2OS B12016958 N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)
N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide est un composé chimique appartenant à la classe des hydrazides. Elle se caractérise par la présence d’un groupe bromophényle et d’un groupe thiényle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide implique généralement la condensation du 3-bromobenzaldéhyde avec la 2-(2-thiényl)acétohydrazide. La réaction est réalisée sous reflux en présence d’un solvant approprié tel que l’éthanol ou le méthanol. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour la N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide ne soient pas bien documentées, l’approche générale impliquerait une mise à l’échelle du processus de synthèse en laboratoire. Cela comprendrait l’optimisation des conditions réactionnelles, la récupération du solvant et les étapes de purification pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
La N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : L’atome de brome dans le groupe bromophényle peut être substitué par d’autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium (KMnO4) ou le peroxyde d’hydrogène (H2O2) peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l’iodure de sodium (NaI) ou le cyanure de potassium (KCN).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent entraîner la formation de divers dérivés substitués.
Applications de recherche scientifique
La N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide a plusieurs applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques.
Applications De Recherche Scientifique
N’-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de la N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Les groupes bromophényle et thiényle jouent un rôle crucial dans son affinité de liaison et son activité. Les cibles et les voies moléculaires exactes sont encore à l’étude, mais on pense que le composé peut moduler divers processus biologiques grâce à ses interactions avec les enzymes et les récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-[(E)-1-(3-bromophényl)éthylidène]-2-(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétohydrazide
- N’-[(E)-1-(3-bromophényl)éthylidène]-2-{[5-(4-tert-butylphényl)-4-phényl-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide
- N’-[(E)-1-(3-bromophényl)éthylidène]-2-{[1-(4-méthylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acétohydrazide
Unicité
La N’-[(E)-1-(3-bromophényl)éthylidène]-2-(2-thiényl)acétohydrazide est unique en raison de la présence à la fois de groupes bromophényle et thiényle, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C14H13BrN2OS |
|---|---|
Poids moléculaire |
337.24 g/mol |
Nom IUPAC |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13BrN2OS/c1-10(11-4-2-5-12(15)8-11)16-17-14(18)9-13-6-3-7-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Clé InChI |
IYFJCUIZHFLZQZ-MHWRWJLKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=CC=C2)Br |
SMILES canonique |
CC(=NNC(=O)CC1=CC=CS1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12016882.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016885.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)


![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12016919.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12016922.png)


![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016940.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016951.png)

